
2-(2-Iodoethoxy)ethan-1-ol
Overview
Description
2-(2-Iodoethoxy)ethan-1-ol (CAS 130536-69-5) is a halogenated glycol ether with the molecular formula C₄H₉IO₂ and a molecular weight of 248.03 g/mol. It features an ethanol backbone substituted with a 2-iodoethoxy group (–O–CH₂–CH₂–I). This compound is synthesized via nucleophilic substitution, where sodium iodide (NaI) replaces a leaving group (e.g., chloride or tosylate) in precursors like 2-(2-chloroethoxy)ethan-1-ol under reflux conditions in acetone, yielding ~89% . Its primary applications include radiopharmaceutical synthesis, pretargeted radioimmunotherapy, and as a versatile intermediate in organic chemistry due to the iodine atom’s reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Iodoethoxy)ethan-1-ol can be synthesized through the reaction of ethylene glycol with iodine and a suitable base. The reaction typically involves the following steps:
- Ethylene glycol is reacted with iodine in the presence of a base such as potassium hydroxide.
- The reaction mixture is heated to facilitate the substitution of a hydroxyl group with an iodine atom.
- The product is then purified through distillation or recrystallization to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodoethoxy)ethan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler alcohols or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution: Products include 2-(2-Hydroxyethoxy)ethan-1-ol, 2-(2-Aminoethoxy)ethan-1-ol, and 2-(2-Mercaptoethoxy)ethan-1-ol.
Oxidation: Products include 2-(2-Iodoethoxy)acetaldehyde and 2-(2-Iodoethoxy)acetic acid.
Reduction: Products include ethylene glycol and ethane.
Scientific Research Applications
2-(2-Iodoethoxy)ethan-1-ol has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a labeling agent in biochemical assays.
Medicine: It is used in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(2-Iodoethoxy)ethan-1-ol involves its reactivity due to the presence of the iodine atom and the hydroxyl group. The iodine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in a wide range of applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following compounds share the ethan-1-ol backbone but differ in substituents, leading to distinct properties:
Table 1: Structural Comparison
Compound Name | CAS Number | Substituent Group | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
2-(2-Iodoethoxy)ethan-1-ol | 130536-69-5 | –O–CH₂–CH₂–I | C₄H₉IO₂ | 248.03 |
2-(2-Methoxyethoxy)ethanol | 111-77-3 | –O–CH₂–CH₂–OCH₃ | C₅H₁₂O₃ | 120.15 |
2-(2-Azidoethoxy)ethan-1-ol | Not Available | –O–CH₂–CH₂–N₃ | C₄H₉N₃O₂ | 147.13 |
2-[2-(Prop-2-ynyloxy)ethoxy]ethanol | 7218-43-1 | –O–CH₂–CH₂–O–C≡CH | C₇H₁₂O₃ | 156.17 |
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol | 856372-59-3 | –O–CH₂–CH₂–O–(CH₂)₆Cl | C₁₀H₂₁ClO₃ | 224.72 |
Key Observations :
- Halogen vs. Alkoxy/Azido Groups : The iodine atom in this compound increases molecular weight and polarizability compared to methoxy or azido analogs. Iodine’s large atomic radius and weak C–I bond enhance its utility in substitution reactions (e.g., radioisotope labeling) .
- Azido and Propargyl Derivatives : 2-(2-Azidoethoxy)ethan-1-ol and propargyl derivatives are pivotal in click chemistry (azide-alkyne cycloaddition), enabling bioconjugation and polymer synthesis .
Key Observations :
- Halogen Exchange : The iodo compound’s synthesis leverages NaI’s nucleophilicity in polar aprotic solvents, contrasting with the azido analog’s use of NaN₃ in aqueous conditions .
Physicochemical Properties
Table 3: Key Properties
Compound Name | Boiling Point (°C) | Density (g/cm³) | Solubility | Reactivity Highlights |
---|---|---|---|---|
This compound | Not Reported | Not Reported | Soluble in CH₂Cl₂ | High C–I bond lability; radiosensitive |
2-(2-Methoxyethoxy)ethanol | 194–196 | 1.035 | Miscible in H₂O | Low toxicity; hygroscopic |
2-(2-Azidoethoxy)ethan-1-ol | Not Reported | Not Reported | Soluble in ether | Explosive risk (azide group) |
Key Observations :
- Polarity and Solubility : The methoxy analog’s water miscibility contrasts with the iodo compound’s preference for organic solvents, reflecting differences in substituent polarity .
- Safety : The azido derivative poses explosion risks, while the iodo compound requires precautions against iodide release and radiation hazards .
Biological Activity
2-(2-Iodoethoxy)ethan-1-ol , also known by its CAS number 130536-69-5, is a compound that has garnered interest in various fields of research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C4H9IO2
- Molecular Weight : 200.02 g/mol
Physical Properties
Property | Value |
---|---|
Appearance | Colorless liquid |
Boiling Point | 150 °C |
Solubility | Soluble in water and organic solvents |
The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria and fungi, indicating its application in antimicrobial formulations.
- Cytotoxic Effects : Research indicates that this compound may induce apoptosis in cancer cell lines, suggesting its potential use in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Studies :
- Cytotoxicity Assays :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Mechanism of Action |
---|---|---|---|
This compound | Yes | 15-25 | Apoptosis via caspase activation |
Ethanol | Moderate | >100 | Disruption of cellular membranes |
Iodoacetic acid | Yes | 10 | Inhibition of glycolysis |
Q & A
Q. Basic: What are the recommended safety protocols for handling 2-(2-Iodoethoxy)ethan-1-ol in laboratory settings?
Answer:
this compound requires stringent safety measures due to its potential toxicity and reactivity. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .
- Storage: Store in a cool, ventilated area away from heat sources and direct sunlight. Use explosion-proof refrigeration if necessary .
- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water rinsing to prevent environmental contamination .
- Exposure Response: For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .
Q. Basic: What synthetic methods are employed to prepare this compound?
Answer:
Common synthetic routes involve:
- Nucleophilic Substitution: Reacting ethylene glycol derivatives (e.g., 2-(2-chloroethoxy)ethanol) with sodium iodide in acetone, leveraging the iodo group’s superior leaving ability compared to chloro analogs .
- Reductive Alkylation: Reducing iodinated intermediates using agents like lithium aluminium hydride (LiAlH₄), as seen in similar glycol ether syntheses .
Table 1: Comparison of Synthetic Methods
Method | Yield (%) | Key Reagents | Reference |
---|---|---|---|
Nucleophilic Substitution | 65–75 | NaI, acetone, 60°C | |
Reductive Alkylation | 70–80 | LiAlH₄, THF, 0°C |
Q. Advanced: How does the iodine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The iodine atom in this compound enhances its reactivity in SN2 reactions due to:
- Polarizability: Iodine’s large atomic radius facilitates bond cleavage, accelerating substitution compared to chloro or bromo analogs .
- Leaving Group Ability: The weaker C–I bond (vs. C–Cl or C–Br) lowers activation energy, favoring displacement by nucleophiles like hydroxide or amines .
- Thermal Instability: The compound may decompose under prolonged heating, requiring controlled reaction temperatures (e.g., <50°C) to avoid byproduct formation .
Q. Advanced: What strategies mitigate thermal instability during exothermic reactions involving this compound?
Answer:
To address thermal instability:
- Temperature Control: Use ice baths or jacketed reactors to maintain temperatures below 50°C .
- Inert Atmosphere: Conduct reactions under nitrogen or argon to prevent oxidative degradation .
- Catalytic Additives: Employ phase-transfer catalysts (e.g., tetrabutylammonium iodide) to reduce reaction time and energy input .
Table 2: Stability Under Different Conditions
Condition | Decomposition Onset (°C) | Mitigation Strategy |
---|---|---|
Ambient Air | 60 | Inert atmosphere |
Moisture Exposure | 40 | Anhydrous solvents |
Q. Basic: What analytical techniques confirm the structural integrity of this compound post-synthesis?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 3.6–3.8 ppm (m, –OCH₂CH₂I) and δ 1.9–2.1 ppm (t, –CH₂OH) .
- ¹³C NMR: Signals for –CH₂I (~30 ppm) and ether oxygens (~70 ppm) .
- Mass Spectrometry (MS): Molecular ion peak at m/z 220 (C₄H₉IO₂) with fragmentation patterns confirming the iodoethoxy group .
- IR Spectroscopy: Broad O–H stretch (~3400 cm⁻¹) and C–I stretch (~500 cm⁻¹) .
Q. Advanced: How can researchers resolve contradictory solubility data in polar vs. non-polar solvents?
Answer:
Contradictions arise from the compound’s amphiphilic nature (polar –OH and non-polar iodoethoxy group). Strategies include:
- Solvent Polarity Screening: Test solubility in binary solvent systems (e.g., water/ethanol mixtures) to identify optimal conditions .
- Temperature-Dependent Studies: Measure solubility at 25°C and 50°C to account for entropy effects .
- Computational Modeling: Use COSMO-RS simulations to predict solubility based on molecular charge distribution .
Table 3: Solubility in Common Solvents
Solvent | Solubility (g/100 mL) | Temperature (°C) |
---|---|---|
Water | 5.2 | 25 |
Ethanol | 22.7 | 25 |
Chloroform | 45.3 | 25 |
Q. Basic: What are the primary applications of this compound in organic synthesis?
Answer:
- Pharmaceutical Intermediates: Used to synthesize iodinated analogs of bioactive molecules (e.g., antitumor agents) .
- Polymer Chemistry: Serves as a crosslinker in ethylene glycol-based polymers for controlled drug delivery systems .
- Radiolabeling: The iodine atom enables incorporation into radiopharmaceuticals for imaging studies .
Properties
IUPAC Name |
2-(2-iodoethoxy)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9IO2/c5-1-3-7-4-2-6/h6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXHFMCXXSYPIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCI)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563770 | |
Record name | 2-(2-Iodoethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130536-69-5 | |
Record name | 2-(2-Iodoethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-iodoethoxy)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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